Isoprene

Description

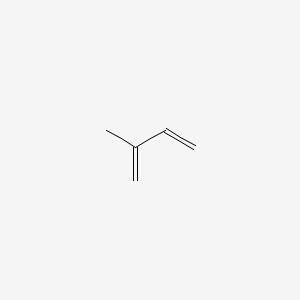

Isoprene is a hemiterpene with the formula CH2=C(CH3)CH=CH2; the monomer of natural rubber and a common structure motif to the isoprenoids, a large class of other naturally occurring compounds. It has a role as a plant metabolite. It is an alkadiene, a hemiterpene and a volatile organic compound.

Isoprene is a natural product found in Monarda fistulosa, Cryptostegia grandiflora, and other organisms with data available.

Natural Rubber is the natural extract of tropical rubber plants.

Isoprene is an unsaturated pentahydrocarbon, Isoprene is found in certain plants or obtained by distillation of caoutchouc or gutta-percha. In plants, it is elementary in the formation of isoprenoids, fat-soluble vitamins, carotenoids and related pigments. Isoprenes contribute to flavors and fragrances of essential oils and other plant-derived substances. (NCI04)

Structure

3D Structure

Properties

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isoprene's Contribution to Atmospheric Aerosol Formation

Introduction: The Atmosphere's Most Abundant Hydrocarbon

Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (VOC) emitted into the Earth's atmosphere, with global emissions estimated to be around 500-600 teragrams per year.[1][2] The vast majority of these emissions originate from terrestrial vegetation, particularly broad-leaved trees in tropical regions.[3][4][5] Due to its high reactivity and abundance, isoprene plays a pivotal role in tropospheric chemistry. Its oxidation influences the budgets of key atmospheric oxidants like the hydroxyl radical (OH) and ozone (O₃), affects the lifetime of methane, and, most critically for this guide, serves as a major precursor to the formation of secondary organic aerosol (SOA).[3][6][7] This guide provides a detailed exploration of the complex chemical pathways through which isoprene is transformed from a gas into particulate matter, influencing air quality and climate.[8][9]

Section 1: The Initial Atmospheric Assault - Oxidation of Isoprene

The atmospheric journey of an isoprene molecule begins with its oxidation, a process initiated by one of several highly reactive species. While reactions can be triggered by the nitrate radical (NO₃) at night or ozone (O₃), the primary daytime fate of isoprene is oxidation by the hydroxyl radical (OH).[10][11] On a global scale, approximately 88% of isoprene is oxidized by OH.[11]

The addition of an OH radical to one of isoprene's double bonds creates a suite of isomeric hydroxyalkyl radicals.[12] In the presence of atmospheric oxygen (O₂), these radicals are rapidly converted into isoprene hydroxy peroxy radicals (ISOPOO• or RO₂).[13] The subsequent fate of these peroxy radicals is the critical branching point that dictates the efficiency and chemical nature of the resulting SOA. This fate is overwhelmingly controlled by the ambient concentration of nitrogen oxides (NOₓ ≡ NO + NO₂), pollutants primarily of anthropogenic origin.[1][14]

Section 2: A Tale of Two Atmospheres - The NOx-Dependent Branching of Isoprene Oxidation

The reaction pathways of the isoprene peroxy radicals diverge dramatically depending on the availability of nitric oxide (NO). This leads to two distinct chemical regimes: a "low-NOₓ" pathway, characteristic of pristine, remote environments, and a "high-NOₓ" pathway, typical of polluted, urban, or downwind regions.[1][12]

-

Low-NOₓ Pathway: In environments where NO concentrations are low, the ISOPOO• radicals primarily react with the hydroperoxyl radical (HO₂).[1][13] This reaction pathway is highly efficient at producing isoprene hydroxy hydroperoxides (ISOPOOH). These first-generation products are still volatile but are key intermediates on the path to forming low-volatility, aerosol-forming species.[12]

-

High-NOₓ Pathway: In polluted air, ISOPOO• radicals predominantly react with NO. This reaction primarily forms alkoxy radicals (RO•) or organic nitrates.[1][12] The alkoxy radicals can further react to produce smaller, more volatile carbonyls like methacrolein (MACR) and methyl vinyl ketone (MVK), which are less efficient SOA precursors.[1]

The distinction between these two pathways is fundamental to understanding isoprene's contribution to aerosol formation. The low-NOₓ pathway is now understood to be the major route to significant isoprene SOA production globally.[12][15]

Section 3: The Core Mechanism - Multiphase Formation of Isoprene SOA

Two primary processes drive the formation of SOA from isoprene's oxidation products: the reactive uptake of water-soluble gases onto existing aerosol particles and the partitioning of low-volatility gases into the particle phase.[16][17][18]

The Isoprene Epoxydiol (IEPOX) Pathway: A Dominant Low-NOₓ Route

Under the low-NOₓ conditions prevalent over vast forested regions, a second oxidation step occurs where the first-generation ISOPOOH products react with OH radicals. This reaction efficiently produces isoprene epoxydiols (IEPOX), which are key gas-phase precursors to a major fraction of isoprene SOA.[12][19]

IEPOX itself is semi-volatile, but it can be taken up by aqueous aerosol particles, such as sulfate aerosols, which are often present from anthropogenic sources.[12][20] This process, known as reactive uptake or multiphase chemistry, is where significant aerosol mass is formed. The mechanism is critically dependent on the properties of the pre-existing seed aerosol:

-

Aerosol Acidity: The uptake and subsequent reactions of IEPOX are catalyzed by particle acidity.[12][21] The presence of sulfuric acid, in particular, dramatically enhances SOA formation.[12] The acid protonates the epoxide ring, making it susceptible to attack by nucleophiles.[19]

-

Aerosol Liquid Water: The presence of water in the aerosol provides a medium for these reactions to occur and also acts as a nucleophile.[19]

-

Nucleophiles: Once the epoxide ring is opened, various nucleophiles present in the particle can react. Water leads to the formation of 2-methyltetrols. Sulfate ions lead to the formation of organosulfates. Other available nucleophiles can also participate.[19]

This IEPOX pathway is now recognized as a dominant global source of biogenic SOA.[15][19]

Other SOA Formation Pathways

While the IEPOX channel is dominant, it is not the only route to isoprene SOA.

-

High-NOₓ Conditions: Under high-NOₓ conditions, SOA is still formed, albeit with lower yields.[1] Products like 2-methylglyceric acid can be formed from the oxidation of methacrolein and subsequently partition to the aerosol phase, often enhanced by the presence of acidic sulfate.[22][23]

-

Non-IEPOX Low-NOₓ Pathway: Recent studies have shown efficient SOA formation under low-NOₓ conditions that does not proceed via IEPOX. This pathway involves the formation of highly oxidized dihydroxydihydroperoxides (ISOP(OOH)₂) which can partition directly into the particle phase, yielding up to 15% SOA mass without requiring acidic seed aerosol.[24]

Section 4: Molecular Fingerprints - The Chemical Composition of Isoprene SOA

The chemical complexity of isoprene SOA is immense.[12] However, significant progress in analytical chemistry has allowed for the identification of key molecular markers that serve as fingerprints for isoprene's contribution to ambient particulate matter.

| Compound Class | Specific Examples | Formation Pathway | Key References |

| Polyols | 2-methylerythritol, 2-methylthreitol (collectively, 2-methyltetrols) | IEPOX reactive uptake (+H₂O) | [12][22][25] |

| Organic Acids | 2-methylglyceric acid (2-MG) | High-NOₓ oxidation of methacrolein | [22][23][26] |

| Organosulfates (OS) | 2-methyltetrol sulfate esters (2-MTS) | IEPOX reactive uptake (+SO₄²⁻) | [12][13][25] |

| Nitrooxy Organosulfates | Isomeric C₅H₁₁NO₇S compounds | High-NOₓ, acidic conditions | [23][27] |

| Higher Molecular Weight | C₅-alkene triols, Dimers, Oligomers | IEPOX reactive uptake, further reactions | [12][13][25] |

Section 5: From Lab to Globe - Methodologies for Studying Isoprene SOA

Understanding the intricate processes of isoprene SOA formation requires a combination of controlled laboratory experiments, detailed chemical analysis, and sophisticated atmospheric models.

Experimental Protocol 1: Environmental Chamber Study of IEPOX-SOA Formation

Environmental (or "smog") chambers are the primary tool for studying SOA formation under controlled, atmospherically relevant conditions. The causality behind this experimental choice is to isolate the chemical system of interest—isoprene oxidation—from the complexities of the real atmosphere, allowing for the systematic investigation of variables like precursor concentration, NOₓ levels, and seed aerosol properties.

Objective: To quantify the SOA yield from the photooxidation of isoprene under low-NOₓ conditions in the presence of acidified sulfate seed aerosol and to characterize its chemical composition.

Methodology:

-

Chamber Preparation (Self-Validation Step 1): The chamber (e.g., a 14.5 m³ Teflon bag) is flushed with purified air for >24 hours until particle and VOC concentrations are below detection limits. This ensures a clean baseline and that observed chemistry is not influenced by contaminants.

-

Seed Aerosol Injection and Characterization (Self-Validation Step 2):

-

Generate seed aerosol by atomizing a solution of ammonium sulfate and sulfuric acid.

-

Inject the aerosol into the chamber and allow it to stabilize in the dark for several hours.

-

Continuously monitor the particle size distribution (using a Scanning Mobility Particle Sizer, SMPS) and concentration. This dark characterization period is crucial for determining the particle wall-loss rate, a necessary correction factor for accurately calculating SOA mass formed.[19]

-

-

Reactant Injection:

-

Inject a known quantity of isoprene into the chamber to achieve a target concentration (e.g., 20-50 ppb).

-

Inject a source of OH radicals, typically hydrogen peroxide (H₂O₂), which will photolyze to form OH when the lights are turned on.

-

-

Initiation of Photochemistry: Turn on UV lights that simulate the solar spectrum to initiate the photooxidation.

-

Monitoring and Data Acquisition: Throughout the experiment, continuously monitor:

-

Gas-phase species (isoprene, oxidation products) using instruments like a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Chemical Ionization Mass Spectrometer (CIMS).

-

Aerosol properties: size distribution and number concentration (SMPS), and chemical composition (Aerosol Mass Spectrometer, AMS).

-

-

Filter Sampling for Offline Analysis: At the peak of SOA growth, collect particles onto Teflon filters for detailed molecular analysis.[19]

-

Data Analysis:

-

Correct the measured aerosol volume concentration for wall loss.

-

Convert the aerosol volume to mass using an estimated density.

-

Calculate the SOA yield as the mass of SOA produced divided by the mass of isoprene reacted.

-

Experimental Protocol 2: Molecular Characterization of Isoprene SOA Markers

Objective: To identify and quantify specific molecular markers of isoprene SOA (e.g., 2-methyltetrols, organosulfates) collected on filters from either chamber experiments or ambient air.

Methodology:

-

Sample Extraction:

-

The Teflon filter sample is placed in a vial with a suitable solvent, typically methanol or acetonitrile.[19]

-

The vial is sonicated for ~15-30 minutes to extract the organic compounds from the filter into the solvent.

-

-

Sample Preparation:

-

The extract is filtered to remove any insoluble material.

-

The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a smaller volume of a solvent mixture appropriate for the analytical instrument. This step concentrates the sample.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is required to make the polar analytes (like polyols) volatile. This typically involves reacting the sample with a silylating agent (e.g., BSTFA).[12]

-

-

Instrumental Analysis (UPLC/ESI-HR-QTOFMS):

-

This technique is powerful for analyzing polar, non-volatile compounds like organosulfates without derivatization.[19]

-

An aliquot of the concentrated extract is injected into an Ultra-High-Performance Liquid Chromatograph (UPLC).

-

The UPLC separates the complex mixture of compounds based on their chemical properties (e.g., using a hydrophilic interaction liquid chromatography, HILIC, column for polar species).[28]

-

As compounds elute from the column, they are ionized (e.g., using Electrospray Ionization, ESI, in negative mode to detect organosulfates) and enter a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HR-QTOFMS).

-

-

Data Interpretation:

-

The mass spectrometer provides highly accurate mass-to-charge ratios for the parent ions and their fragments.

-

This allows for the determination of the elemental formula of a compound (e.g., C₅H₁₂O₇S for a methyltetrol sulfate).

-

Identification is confirmed by comparing the retention time and mass spectrum to those of an authentic synthesized standard.[12] Quantification is achieved by creating a calibration curve with these standards.

-

Section 6: Broader Impacts - Environmental and Climatic Significance

The formation of SOA from isoprene has far-reaching consequences for the Earth system.

-

Air Quality: Isoprene-derived SOA is a major component of fine particulate matter (PM₂.₅) in many regions of the world, particularly those with high biogenic emissions that are also influenced by anthropogenic pollution (e.g., the southeastern United States).[15][20] PM₂.₅ is linked to adverse health outcomes, including respiratory and cardiovascular diseases.[8]

-

Atmospheric Chemistry and Oxidizing Capacity: The complex web of isoprene oxidation reactions consumes oxidants like OH and can either produce or consume ozone depending on NOₓ levels.[3] This alters the atmosphere's ability to cleanse itself of other pollutants.

-

Climate: Atmospheric aerosols directly affect the Earth's radiation budget by scattering and absorbing solar radiation. They also act as cloud condensation nuclei (CCN), influencing cloud properties, lifetime, and precipitation. By contributing significantly to the global aerosol burden, isoprene SOA plays a role in these climate feedback mechanisms, although the exact magnitude of this effect is still an active area of research.

Conclusion and Future Directions

Isoprene's transformation from a volatile gas to atmospheric aerosol is a complex, multiphase process of profound importance for air quality and climate. Great strides have been made in elucidating the dominant low-NOₓ IEPOX pathway, highlighting the critical interplay between biogenic emissions and anthropogenic pollutants like SO₂ and NOₓ. However, significant uncertainties remain. The full chemical characterization of the highly complex mixture of SOA products, the role of non-IEPOX pathways, and the atmospheric fate and aging of isoprene SOA are all areas requiring further intensive research.[12][22] Improving our mechanistic understanding is essential for developing accurate atmospheric models that can predict how air quality and climate will respond to future changes in both natural and human-caused emissions.

References

- ConnectSci. (n.d.). Atmospheric Oxidation Mechanism of Isoprene.

- Lin, Y.-H., et al. (2016). Atmospheric Oxidation Mechanism of Isoprene. ResearchGate.

- Schwantes, R. H., et al. (2019). A new model mechanism for atmospheric oxidation of isoprene: global effects on oxidants, nitrogen oxides, organic products, and secondary organic aerosol. Atmospheric Chemistry and Physics.

- Whalley, L. K., et al. (2021). Isoprene Emissions, Oxidation Chemistry and Environmental Impacts. MDPI.

- Frauenheim, M. M., et al. (2023). Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Semivolatile Isoprene Epoxydiol Isomerization Products. ACS Earth and Space Chemistry.

- Budisulistiorini, S. H., et al. (2017). Formation pathways of secondary organic aerosol (SOA) and interactions with biogenic and anthropogenic emissions. ResearchGate.

- IOP Publishing. (n.d.). Isoprene chemistry under upper-tropospheric conditions.

- Lin, Y., et al. (2020). Isoprene-Derived Secondary Organic Aerosol Induces the Expression of MicroRNAs Associated with Inflammatory/Oxidative Stress Response in Lung Cells. Environmental Health Perspectives.

- Claeys, M., et al. (2022). Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. MDPI.

- Dong, X., et al. (2024). Pathway-specific responses of isoprene-derived secondary organic aerosol formation to anthropogenic emission reductions in a megacity. Atmospheric Chemistry and Physics.

- Bates, K. H., et al. (2021). A new model mechanism for atmospheric oxidation of isoprene: evaluation at the global scale. Atmospheric Chemistry and Physics.

- Hettiyadura, A. P. S., et al. (2023). Emerging investigator series: aqueous oxidation of isoprene-derived organic aerosol species as a source of atmospheric formic and acetic acids. Environmental Science: Atmospheres.

- Nguyen, T. B., et al. (2014). Organic aerosol formation from the reactive uptake of isoprene epoxydiols (IEPOX) onto non-acidified inorganic seeds. Atmospheric Chemistry and Physics.

- Liu, J., et al. (2016). Efficient Isoprene Secondary Organic Aerosol Formation from a Non-IEPOX Pathway. Environmental Science & Technology.

- Jo, D. S., et al. (2021). Future changes in isoprene-epoxydiol-derived secondary organic aerosol (IEPOX SOA) under the Shared Socioeconomic Pathways: the importance of physicochemical dependency. Atmospheric Chemistry and Physics.

- Shrivastava, M., et al. (2023). New formation and fate of Isoprene SOA markers revealed by field data-constrained modeling. npj Climate and Atmospheric Science.

- Kroll, J. H., & Seinfeld, J. H. (2008). Oxidation pathways of isoprene leading to SOA formation. ResearchGate.

- Marais, E. A., et al. (2016). Aqueous-phase mechanism for secondary organic aerosol formation from isoprene: application to the Southeast United States and co-benefit of SO2 emission controls. Atmospheric Chemistry and Physics.

- Frauenheim, M., et al. (2023). Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Isoprene-Derived C5H10O3 Reactive Uptake Products. NSF Public Access Repository.

- King, A. C. F., et al. (2023). Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice. Environmental Science & Technology.

- Jaoui, M., et al. (2021). Rapid Production of Highly Oxidized Molecules in Isoprene Aerosol via Peroxy and Alkoxy Radical Isomerization Pathways in Low and High NOx Environments: Combined Laboratory, Computational and Field Studies. Molecules.

- Wells, K. C., et al. (2024). Seasonal isoprene emission estimates over tropical South America inferred from satellite observations of isoprene. Atmospheric Chemistry and Physics.

- Szmigielski, R., et al. (2018). Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity. Atmospheric Chemistry and Physics.

- Xu, X., et al. (2024). New insights into the nonlinear effects of NO x on SOA formation from isoprene photo-oxidation. EGUsphere.

- King, A. C. F., et al. (2023). Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice. ACS Publications.

- Ervens, B., et al. (2008). The effects of isoprene and NOx on secondary organic aerosols formed through reversible and irreversible uptake to aerosol water. Atmospheric Environment.

- Clark, C. H., et al. (2016). Temperature Effects on Secondary Organic Aerosol (SOA) from the Dark Ozonolysis and Photo-Oxidation of Isoprene. Environmental Science & Technology.

- Szmigielski, R., et al. (2018). Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity. Environmental Chemistry.

- Zhang, Z., et al. (2022). Observation-Constrained Kinetic Modelling of Isoprene SOA Formation in the Atmosphere. EGUsphere.

- Sharkey, T. D., & Yeh, S. (2001). Isoprene Emission from Plants: Why and How. Annals of Botany.

- Ge, S., et al. (2023). Effects of NO and SO2 on the secondary organic aerosol formation from isoprene photooxidation. Journal of Environmental Sciences.

- Szalkowski, T. (2021). CHEMICAL CHARACTERIZATION OF ISOPRENE- AND MONOTERPENE-DERIVED SOA TRACERS IN MARINE AEROSOLS FROM THE GALÁPAGOS ISLANDS. The University of North Carolina at Chapel Hill.

- Wells, K. C., et al. (2024). Seasonal isoprene emission estimates over tropical South America inferred from satellite observations of isoprene. ResearchGate.

- Zhang, Z., et al. (2024). Observation-constrained kinetic modeling of isoprene SOA formation in the atmosphere. Atmospheric Chemistry and Physics.

- Li, H., et al. (2024). Global biogenic isoprene emissions 2013-2020 inferred from satellite isoprene observations. Earth System Science Data.

- Heinritzi, M., et al. (2024). New particle formation from isoprene under upper-tropospheric conditions. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoprene Emission from Plants: Why and How - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ACP - Seasonal isoprene emission estimates over tropical South America inferred from satellite observations of isoprene [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. ACP - A new model mechanism for atmospheric oxidation of isoprene: global effects on oxidants, nitrogen oxides, organic products, and secondary organic aerosol [acp.copernicus.org]

- 7. Isoprene chemistry under upper-tropospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprene-Derived Secondary Organic Aerosol Induces the Expression of MicroRNAs Associated with Inflammatory/Oxidative Stress Response in Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 10. connectsci.au [connectsci.au]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art | MDPI [mdpi.com]

- 13. Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Semivolatile Isoprene Epoxydiol Isomerization Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of isoprene and NOx on secondary organic aerosols formed through reversible and irreversible uptake to aerosol water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aqueous-phase mechanism for secondary organic aerosol formation from isoprene: application to the Southeast United States and co-benefit of SO2 emission controls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Isoprene-Derived C5H10O3 Reactive Uptake Products | NSF Public Access Repository [par.nsf.gov]

- 18. egusphere.copernicus.org [egusphere.copernicus.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. ACP - Future changes in isoprene-epoxydiol-derived secondary organic aerosol (IEPOX SOA) under the Shared Socioeconomic Pathways: the importance of physicochemical dependency [acp.copernicus.org]

- 22. New formation and fate of Isoprene SOA markers revealed by field data-constrained modeling - White Rose Research Online [eprints.whiterose.ac.uk]

- 23. ACP - Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity [acp.copernicus.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Emerging investigator series: aqueous oxidation of isoprene-derived organic aerosol species as a source of atmospheric formic and acetic acids - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00076A [pubs.rsc.org]

- 26. Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Isoprene-Ozone Nexus: Mechanistic Bifurcation and Tropospheric Impact

Topic: Isoprene's Impact on Tropospheric Ozone Formation Content Type: In-Depth Technical Guide Audience: Researchers, Atmospheric Scientists, and Environmental Health/Drug Development Professionals

Executive Summary

Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (NMVOC) emitted biogenically, with global emissions estimated at ~500 Tg/year.[1] Its oxidation chemistry is a primary driver of the tropospheric oxidizing capacity. This guide delineates the complex, non-linear relationship between isoprene and ozone (

The Biogenic Precursor: Isoprene Dynamics

Isoprene is emitted primarily by broad-leaved vegetation during photosynthesis. Unlike anthropogenic VOCs, its emission is light- and temperature-dependent, creating a distinct diurnal profile that peaks mid-day, coincident with maximum solar radiation and photolysis rates.

Structural Reactivity

Isoprene contains two double bonds (

-

Daytime Driver:

radical initiated oxidation (dominant pathway).[2] -

Nighttime Driver:

radical oxidation (significant for nitrate formation).

Mechanistic Pathways: The Bifurcation

The impact of isoprene on ozone is not uniform; it is strictly determined by the local concentration of

The High- Regime (Ozone Production)

In polluted environments (urban plumes), the peroxy radicals (

-

Propagation:

-

Ozone Generation: The resulting

photolyzes ( -

Result: Catalytic ozone production.

The Low- Regime (Radical Termination & OH Recycling)

In pristine environments (remote forests),

-

Termination:

(Isoprene Hydroxy Hydroperoxide).[3] This sequesters radicals, slowing -

Isomerization (Peeters Mechanism):

undergoes intramolecular H-shifts to form Hydroperoxyaldehydes (HPALDs), regenerating

Visualization of Signaling Pathways

The following diagram illustrates the critical decision nodes in isoprene oxidation.

Caption: Mechanistic bifurcation of Isoprene Peroxy Radical (

Quantitative Assessment: Yields and Efficiency

To model air quality accurately, researchers must quantify the Ozone Production Efficiency (OPE) and the yield of Isoprene Nitrates (

Key Kinetic Parameters (MCM v3.3.1 Standards)

The following data summarizes consensus values used in explicit chemical mechanisms like the Master Chemical Mechanism (MCM).

| Parameter | Value / Range | Mechanistic Significance |

| Isoprene + OH Rate ( | Extremely fast; lifetime ~1-2 hours at noon. | |

| Nitrate Yield ( | Fraction of High- | |

| Ozone Production Efficiency | 5 - 15 ( | Varies non-linearly; peaks at intermediate |

| ISOPOOH Yield | >90% (Low | Major product in Amazonian/remote boundary layers. |

The Nitrate "Termination" Effect

While high

Experimental & Modeling Architectures

For researchers validating these pathways, a rigorous experimental design is required. This section details the protocol for Smog Chamber experiments, the gold standard for isolating specific oxidation steps.

Protocol: Smog Chamber Oxidation Study

Objective: Measure the yield of secondary pollutants (Ozone, SOA) from isoprene under controlled

-

Chamber Conditioning:

-

Use a Teflon (FEP) reactor (e.g., 10-20

). -

Flush with zero-air for >24 hours to reduce background VOCs < 1 ppb.

-

Validation: Measure background particle number concentration (

).

-

-

Injection Sequence:

-

Seed Aerosol: Inject ammonium sulfate (dry) to provide surface area for SOA condensation.

-

NOx Control: Inject NO to achieve desired ratio (High

: VOC/NOx ~ 3; Low -

Tracer: Inject deuterated standard or inert tracer (e.g.,

) to quantify dilution. -

Isoprene: Inject specific concentration (e.g., 50 ppb) via heated septum.

-

-

Oxidation Initiation:

-

Turn on UV lights (

) to photolyze

-

-

Instrumentation & Sampling:

-

PTR-TOF-MS: Real-time measurement of Isoprene (m/z 69) and early products (MVK/MACR m/z 71).

-

Iodide-CIMS: Detection of polar species like ISOPOOH and IEPOX.[3]

-

Ozone Analyzer: UV absorption method.

-

Experimental Workflow Diagram

Caption: Integrated experimental workflow for characterizing isoprene oxidation products and yields.

Implications for Environmental Health & Drug Development

While primarily an atmospheric issue, the downstream effects of isoprene oxidation are critical for health sciences.

-

Respiratory Toxicology: The oxidation of isoprene yields IEPOX (Isoprene Epoxydiols).[3][4] IEPOX is a precursor to Secondary Organic Aerosol (SOA).[5] These fine particulate matters (

) penetrate deep into the alveolar region, triggering oxidative stress and inflammation. -

Ozone Exposure: High-NOx isoprene chemistry drives ground-level ozone.[3][6] Ozone is a potent respiratory irritant, known to exacerbate asthma and COPD. Drug development models for respiratory therapeutics must account for background ozone/SOA exposure as a confounding variable in clinical trials located in biogenic-urban interface zones (e.g., Atlanta, Southeastern US).

References

-

Jenkin, M. E., Young, J. C., & Rickard, A. R. (2015). The MCM v3.3.1 degradation scheme for isoprene.[7] Atmospheric Chemistry and Physics. [Link]

-

Paulot, F., et al. (2009). Unexpected epoxide formation in the gas-phase photooxidation of isoprene. Science. [Link]

-

Wennberg, P. O., et al. (2018). Gas-Phase Reactions of Isoprene and Its Major Oxidation Products. Chemical Reviews. [Link]

-

Peeters, J., et al. (2009). Ho x radical regeneration in the oxidation of isoprene. Physical Chemistry Chemical Physics. [Link]

-

Fisher, J. A., et al. (2016). Organic nitrate chemistry and its implications for nitrogen budgets in an isoprene-and monoterpene-rich atmosphere. Journal of Geophysical Research: Atmospheres. [Link]

Sources

- 1. Isoprene Emissions, Oxidation Chemistry and Environmental Impacts [mdpi.com]

- 2. The MCM v3.3.1 degradation scheme for isoprene - ProQuest [proquest.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. ACP - Evaluation of isoprene nitrate chemistry in detailed chemical mechanisms [acp.copernicus.org]

- 5. ACP - A new model mechanism for atmospheric oxidation of isoprene: global effects on oxidants, nitrogen oxides, organic products, and secondary organic aerosol [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. ACP - The MCM v3.3.1 degradation scheme for isoprene [acp.copernicus.org]

The Genetic and Metabolic Architecture of Isoprene Emission in Trees

A Technical Guide for Researchers and Biotechnologists

Executive Summary

Isoprene (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (VOC) emitted by vegetation, primarily trees such as Populus (poplar), Quercus (oak), and Eucalyptus. For the plant, isoprene serves as a critical stress response mechanism, conferring thermotolerance and scavenging reactive oxygen species (ROS).[1][2][3] For the atmospheric scientist, it is a precursor to ozone and aerosols.[4] For the biotechnologist, the isoprene biosynthetic pathway represents a high-flux metabolic channel that can be re-engineered for the production of terpenoid-based pharmaceuticals and biofuels.

This guide dissects the genetic basis of isoprene emission, focusing on the Methylerythritol 4-Phosphate (MEP) pathway and the rate-limiting enzyme Isoprene Synthase (IspS) . It provides actionable protocols for quantification and a framework for genetic manipulation.

Molecular Architecture: The MEP Pathway

Unlike cytosolic terpenoids synthesized via the Mevalonate (MVA) pathway, isoprene is strictly plastidial in origin.[1][5] It is derived from the Methylerythritol 4-Phosphate (MEP) pathway, which converts primary carbon metabolites into the universal terpenoid precursors: Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMADP).[5]

Pathway Mechanics

The pathway begins with the condensation of Pyruvate and Glyceraldehyde-3-Phosphate (G3P).[6] The flux through this pathway is tightly regulated by the initial enzyme, DXS , and the terminal enzyme, HDR . However, the specific commitment to isoprene is dictated by IspS , which cleaves the pyrophosphate group from DMADP.[5]

Visualization: The MEP-IspS Axis

The following diagram illustrates the metabolic flow from carbon fixation to isoprene release, highlighting the critical enzymatic steps.

Figure 1: The plastidial MEP pathway leading to isoprene biosynthesis. The conversion of DMADP to Isoprene by IspS is the final, irreversible step.

The Genetic Core: IspS Regulation

The IspS gene is the primary determinant of a tree's capacity to emit isoprene. Its expression is not constitutive; it is highly responsive to environmental cues and circadian rhythms.

Transcriptional Regulation Network

Research indicates that IspS transcription is governed by a "coincidence mechanism" involving the circadian clock and immediate environmental stress (heat/light).

-

Circadian Control: The transcription factor LHY (Late Elongated Hypocotyl) acts as a repressor or phaser of IspS expression, ensuring emissions peak around midday.

-

Stress Response: Heat stress induces heat-shock factors (HSFs) and signaling via the Jasmonic Acid (JA) pathway (e.g., MYC2 ), which bind to specific cis-elements in the IspS promoter.

Key Regulatory Factors

| Factor | Role | Mechanism |

| LHY | Circadian Clock | Binds to "Morning Element" in promoter; gates expression to daylight hours. |

| MYC2 | Stress Signaling | JA-dependent activator; upregulates IspS during oxidative stress. |

| PIF4 | Thermomorphogenesis | Phytochrome-interacting factor; integrates light/temp signals. |

| DXS | Flux Control | While not regulating IspS directly, DXS expression limits substrate (DMADP) supply. |

Visualization: Transcriptional Logic

Figure 2: The transcriptional regulatory network governing IspS expression.[7] Environmental inputs are integrated via specific transcription factors.[7]

Experimental Methodology: Quantification & Validation

Accurate phenotyping of isoprene emission is notoriously difficult due to its volatility and reactivity. The "Gold Standard" method utilizes Proton Transfer Reaction - Mass Spectrometry (PTR-MS) , which allows for real-time, online monitoring without sample pre-concentration.

Protocol: Real-Time Isoprene Profiling via PTR-MS

Objective: Quantify isoprene emission rates (

Equipment:

-

PTR-TOF-MS (Time of Flight) or PTR-Quad-MS.

-

Dynamic Plant Cuvette (temperature and light controlled).

-

Calibration Gas Standard (Isoprene in

, ~1 ppm). -

Catalytic Converter (for Zero Air generation).

Step-by-Step Workflow:

-

System Blanking (Zeroing):

-

Flush the system with catalytically purified "Zero Air" for >30 minutes.

-

Validation: Signal at m/z 69.070 (

) must be < 0.1 ppb.

-

-

Calibration:

-

Inject standard gas at 3 concentration steps (e.g., 5, 10, 20 ppb) into the Zero Air stream.

-

Calculate sensitivity (

).

-

-

Leaf Enclosure:

-

Clamp the cuvette onto a healthy, fully expanded leaf (3rd or 4th from apex).

-

Critical Control: Maintain leaf temperature at 30°C and PAR (light) at 1000

. Isoprene is light-dependent; dark adaptation stops emission within minutes.

-

-

Data Acquisition:

-

Monitor m/z 69.070.

-

Record for 15-20 minutes to ensure steady-state emission.

-

-

Interference Check (GC-MS Validation):

-

Note: m/z 69 can also result from fragmentation of other compounds (e.g., methylbutenol).

-

Periodically divert a sample to an online GC-MS to confirm the spectral peak is >95% isoprene.

-

Visualization: Experimental Setup

Figure 3: Workflow for real-time isoprene quantification. Parallel GC-MS validation is required to rule out isobaric interferences.

Implications for Drug Development & Bio-Engineering

The genetic architecture of isoprene emission offers a blueprint for metabolic engineering. The MEP pathway is the precursor source for high-value terpenoids (e.g., Taxol, Artemisinin).

Engineering Strategies

-

Flux Enhancement: Overexpressing DXS (the rate-limiting entry point) increases the pool of DMADP available for downstream synthases.

-

Isoprene Suppression: In biofuel crops (e.g., Poplar), silencing IspS via RNAi can redirect carbon flux from volatile isoprene (lost to atmosphere) to biomass accumulation or stable terpenoids.

-

Stress Tolerance: Introducing IspS into non-emitting crops (like Arabidopsis or tobacco) has been shown to improve thermotolerance and ozone resistance, potentially securing yields in warming climates.

Comparative Data: Emitters vs. Non-Emitters

| Species | Isoprene Emission Rate | IspS Activity | Stress Tolerance (Heat) |

| Populus x canescens (WT) | High (~40 nmol/m²/s) | High | High |

| Populus (RNAi-IspS) | Negligible | Low | Reduced (prone to oxidative damage) |

| Arabidopsis (WT) | None | Absent | Low |

| Arabidopsis (35S::IspS) | Moderate (~5 nmol/m²/s) | Moderate | Enhanced |

References

-

Regulation of isoprene emission from poplar leaves throughout a day. Source: PubMed / Plant Cell Environ

-

Isoprene: An Antioxidant Itself or a Molecule with Multiple Regulatory Functions in Plants? Source: NIH / Plants (Basel)

-

Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. Source: NIH / PMC

-

Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene. Source: NOAA / Atmospheric Measurement Techniques

-

A Novel Isoprene Synthase from the Monocot Tree Copernicia prunifera Confers Enhanced Drought Tolerance. Source: NIH / Int J Mol Sci

Sources

- 1. Isoprene: An Antioxidant Itself or a Molecule with Multiple Regulatory Functions in Plants? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprene: An Antioxidant Itself or a Molecule with Multiple Regulatory Functions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isoprene's Crucial Role in Plant Thermotolerance and Stress Response: A Technical Guide

Abstract

Isoprene, a volatile five-carbon hydrocarbon, is emitted in vast quantities by certain plant species, representing a significant investment of recently assimilated carbon. For decades, the precise physiological function of this emission remained elusive. It is now unequivocally clear that isoprene plays a pivotal role in protecting plants against abiotic stresses, most notably high temperatures and oxidative damage. This technical guide synthesizes current knowledge on the biosynthesis of isoprene, its multifaceted mechanisms of action in conferring thermotolerance, and its emerging role as a key signaling molecule within complex plant stress-response networks. We delve into the direct biophysical effects of isoprene on cellular membranes, its function as a potent antioxidant, and its capacity to modulate gene expression, thereby priming the plant for a more robust defense. This document provides researchers and drug development professionals with a foundational understanding of isoprene's protective functions, supported by detailed experimental protocols and field-proven insights to facilitate further investigation into this critical biogenic compound.

The Isoprene Biosynthetic Pathway: A Chloroplast-Localized Process

The synthesis of isoprene is intrinsically linked to photosynthesis, occurring within the chloroplasts of plant cells. The entire process is powered by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[1][2] This pathway is distinct from the mevalonate (MVA) pathway that operates in the cytoplasm and is responsible for producing other classes of isoprenoids.[2][3]

The MEP pathway begins with glyceraldehyde 3-phosphate (G3P) and pyruvate, both direct products of photosynthesis.[4] Through a series of enzymatic steps, these precursors are converted into dimethylallyl pyrophosphate (DMAPP), the immediate substrate for isoprene synthesis.[1][4] The final, and rate-limiting, step is catalyzed by the enzyme isoprene synthase (IspS) , which cleaves the diphosphate group from DMAPP to release gaseous isoprene.[1][5] The presence and activity of the IspS gene is the primary determinant of whether a plant species emits isoprene.[4][5]

Regulation of isoprene emission is tightly controlled by both the availability of DMAPP and the activity of the IspS enzyme.[1] Key environmental factors that govern this regulation include:

-

Light: As the MEP pathway relies on photosynthetic products, light is a primary driver of substrate availability.[1]

-

Temperature: Isoprene emission increases dramatically with temperature, typically maximizing around 40°C, which directly implicates it in thermal stress response.[1] This temperature dependency is regulated by both substrate level and IspS enzyme activity.[1]

-

CO2 and O2: The availability of these gases influences the photosynthetic rate, thereby indirectly controlling the supply of precursors for the MEP pathway.[1]

Mechanisms of Isoprene-Mediated Thermotolerance and Stress Response

The protective effects of isoprene are not attributed to a single mechanism but rather a synergistic combination of biophysical interactions, antioxidant chemistry, and complex biological signaling. The prevailing hypotheses have evolved from direct physical effects to a more nuanced understanding of isoprene as a regulatory molecule.

Mechanism A: Membrane Stabilization

One of the earliest hypotheses posits that isoprene, being lipophilic, integrates into cellular membranes, particularly the thylakoid membranes within chloroplasts.[6] This integration is thought to enhance hydrophobic interactions, thereby increasing membrane stability and integrity at elevated temperatures.[7][8] By maintaining membrane order and fluidity, isoprene helps preserve the function of membrane-bound protein complexes, such as those involved in the photosynthetic electron transport chain, which are highly susceptible to heat-induced damage.[8][9] Evidence suggests that isoprene-emitting plants exhibit chloroplast thylakoid membranes that are more resistant to heat-induced denaturation.[9] Furthermore, isoprene may prevent the formation of non-bilayer lipid structures and reduce the leakiness that can occur in membranes at high temperatures.[10] This stabilization is a key factor in protecting the photosynthetic apparatus during heat stress.[9][11]

Mechanism B: Antioxidant Activity and ROS Quenching

Heat stress invariably leads to the overproduction of reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydrogen peroxide (H₂O₂), and superoxide radicals. These molecules cause significant oxidative damage to lipids, proteins, and nucleic acids. Isoprene has been demonstrated to be a potent antioxidant that confers resistance to ROS.[1][8][12]

There are two proposed modes for its antioxidant action:

-

Direct Quenching: Isoprene's conjugated double bonds make it highly reactive with ROS.[13][14] It can directly quench species like ¹O₂, ozone, and hydroxyl radicals, neutralizing them before they can damage cellular components.[12][13][15] This direct scavenging is a critical first line of defense against oxidative stress.[12]

-

Reduction of ROS Formation: By stabilizing thylakoid membranes, isoprene reduces the dysfunction of the photosynthetic apparatus that leads to ROS generation in the first place.[6] Therefore, isoprene not only scavenges existing ROS but also helps prevent their formation.[6][8] Studies on transgenic Arabidopsis have shown that isoprene-emitting plants produce a lower pool of ROS and reactive nitrogen species when exposed to heat stress.[6]

Mechanism C: A Paradigm Shift Towards Signaling and Gene Regulation

While direct physical and chemical interactions are important, a major shift in the field points to isoprene acting as a signaling molecule that modulates plant defense networks.[16][17][18] At the low concentrations found within plant tissues, isoprene's impact on bulk membrane properties has been questioned, suggesting that its potent effects are likely mediated through signaling cascades.[5]

Fumigation of non-emitting plants like Arabidopsis with isoprene has been shown to alter the expression of a wide array of genes.[5][17] These genes are associated with:

-

Stress Response Pathways: Isoprene influences key signaling networks, including those mediated by jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense.[12][16]

-

Phenylpropanoid Biosynthesis: It upregulates genes involved in the production of protective secondary metabolites like flavonoids and anthocyanins, which also have antioxidant properties.[12][16]

-

Growth-Defense Tradeoffs: By enhancing defense signaling, isoprene can trigger a growth-defense tradeoff, remodeling the plant's allocation of resources to prioritize survival under stress.[16][17][19]

This signaling role suggests that isoprene doesn't just offer passive protection but actively "primes" the plant, preparing its cellular machinery for an impending stress event and leading to a more robust and efficient defense response.[13]

Experimental Methodologies for Isoprene Research

Investigating the role of isoprene requires robust and validated experimental protocols. The choice of methodology depends on whether the goal is to quantify emissions, assess physiological function, or probe genetic regulation.

Protocol 1: Measurement of Isoprene Emissions

Quantifying the rate of isoprene emission is fundamental to understanding its physiological regulation. The most common and reliable methods involve gas-phase analysis using a controlled leaf cuvette system coupled with a sensitive detector.

Objective: To accurately measure the rate of isoprene emission from a plant leaf under controlled environmental conditions.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Plant Material Acclimation: Place the plant in a growth chamber with controlled light, temperature, and humidity for at least 24 hours to ensure physiological stability.

-

System Setup:

-

Enclose a single, healthy, mature leaf in a temperature-controlled leaf cuvette (e.g., from a LI-COR LI-6800 Portable Photosynthesis System).

-

Provide a controlled flow of hydrocarbon-free air into the cuvette. Set the photosynthetically active radiation (PAR) to a standard level (e.g., 1000 µmol m⁻² s⁻¹) and the leaf temperature to a baseline (e.g., 30°C).[8]

-

Allow the leaf to acclimate within the cuvette until photosynthesis and transpiration rates are stable (typically 20-30 minutes).

-

-

Sample Collection (Headspace Analysis):

-

Direct the outflow air from the cuvette through an adsorbent trap filled with a material like Tenax TA or Carbotrap.

-

Use a calibrated pump to pull a precise volume of air through the trap over a set period (e.g., 1-5 minutes). This step concentrates the volatile organic compounds (VOCs), including isoprene.

-

-

Sample Analysis (GC-MS):

-

The trap is transferred to a thermal desorption unit connected to the GC-MS. The trap is rapidly heated, releasing the captured VOCs onto the GC column.

-

Gas Chromatography (GC): The VOCs are separated based on their boiling points and affinity for the column's stationary phase. A nonpolar column (e.g., DB-5ms) is typically used.

-

Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented. Isoprene is identified by its characteristic mass-to-charge ratio (m/z 68 for the molecular ion).

-

-

Quantification and Data Analysis:

-

A calibration curve is generated by analyzing known concentrations of a certified isoprene gas standard.

-

The peak area of isoprene from the leaf sample is compared to the calibration curve to determine its concentration.

-

The emission rate is calculated based on the concentration, the flow rate of air through the cuvette, and the leaf area, typically expressed in nmol m⁻² s⁻¹.

-

Causality and Self-Validation:

-

Controlled Environment: Using a leaf cuvette is critical to isolate the variable being tested (e.g., temperature) and eliminate confounding environmental factors.

-

Blanks and Standards: Regularly running empty cuvette "blank" samples ensures no system contamination. Frequent analysis of a known isoprene standard validates the instrument's calibration and performance.

-

Alternative Detectors: For real-time measurements, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is an excellent alternative that does not require pre-concentration but offers high sensitivity and time resolution.[20][21]

Protocol 2: Assessing Thermotolerance via Photosynthetic Recovery

A key method to validate isoprene's protective function is to compare the physiological performance of plants with and without isoprene emission after a heat-stress event.

Objective: To determine if isoprene enhances the ability of the photosynthetic apparatus to withstand and recover from acute heat stress.

Methodology:

-

Experimental Groups:

-

Control Group: A known isoprene-emitting plant (e.g., Kudzu, Oak).[7][22]

-

Inhibited Group: The same plant species with isoprene synthesis blocked. This is effectively achieved by feeding the petiole of a detached leaf with a solution of fosmidomycin , a specific inhibitor of the MEP pathway.[1][10]

-

Rescue Group: An inhibited (fosmidomycin-fed) leaf that is placed in a cuvette supplied with a low concentration of exogenous isoprene gas (e.g., 20 µL L⁻¹).[10][23]

-

Non-Emitter Control: A species that naturally does not produce isoprene (e.g., bean, Phaseolus vulgaris) can also be tested with and without exogenous isoprene.[7][23]

-

-

Baseline Measurement: Place each leaf in a photosynthesis system cuvette and measure the baseline rate of CO₂ assimilation (photosynthesis) at an optimal temperature (e.g., 30°C).

-

Heat Stress Application: Rapidly increase the leaf temperature in the cuvette to a high, sublethal level (e.g., 46°C) for a short duration (e.g., 2-5 minutes).[10][23] During this time, photosynthesis will typically decline sharply.

-

Recovery Phase: Immediately return the leaf temperature to the optimal baseline (30°C) and monitor the rate of CO₂ assimilation over a period of 30-60 minutes.

-

Data Analysis and Interpretation:

-

For each group, calculate the percentage of photosynthetic recovery relative to the initial baseline rate.

-

Expected Outcome: The control (isoprene-emitting) and rescue (inhibited + exogenous isoprene) groups are expected to show a significantly higher and faster recovery of photosynthesis compared to the inhibited group.[23] This demonstrates that the presence of isoprene, whether endogenous or exogenous, is directly responsible for the enhanced thermotolerance.

-

Causality and Self-Validation:

-

The Use of Fosmidomycin: This inhibitor is highly specific to the MEP pathway, providing a clean method to remove isoprene without immediately affecting other major physiological processes.[10]

-

The "Rescue" Experiment: This is the most critical control. By re-supplying exogenous isoprene to an inhibited leaf and observing the restoration of thermotolerance, it provides direct causal evidence that isoprene itself, and not some other effect of the inhibitor, is the protective agent.[10][23]

-

Chlorophyll Fluorescence: This technique can be used as a complementary or alternative measure of photosynthetic health, providing insights into the efficiency of Photosystem II (PSII), which is particularly sensitive to heat stress.[7]

Data Synthesis: Quantifying the Protective Effect of Isoprene

Numerous studies have quantified the tangible benefits of isoprene emission on plant thermotolerance. The data consistently show that the presence of isoprene allows plants to maintain photosynthetic function at higher temperatures and recover more effectively from heat stress.

| Plant Species | Experimental Approach | Metric of Thermotolerance | Magnitude of Isoprene's Protective Effect | Reference(s) |

| Kudzu (Pueraria lobata) | Inhibition vs. Exogenous Supply | Chlorophyll Fluorescence (T_crit) | Thermotolerance increased by 4°C to 10°C | [7][22] |

| Kudzu (Pueraria lobata) | Inhibition vs. Rescue | Photosynthetic Recovery after 46°C | 90% recovery with isoprene vs. 60% without | [23] |

| White Oak (Quercus alba) | Inhibition vs. Exogenous Supply | Chlorophyll Fluorescence | Significant increase in thermotolerance observed | [7] |

| Common Reed (Phragmites australis) | Inhibition vs. Control | Photosynthetic Recovery | Isoprene-emitting leaves recovered more quickly after heat stress | [23] |

| Holm Oak (Quercus ilex) | Fumigation vs. Control | Photosynthesis Inhibition Temp. | Shifted inhibition from 35°C to 45°C | [23] |

| Holm Oak (Quercus ilex) | Fumigation vs. Control | Leaf Area Damaged by Heat | Decreased from 27% to 15% | [23] |

| Bean (Phaseolus vulgaris) | Fumigation vs. Control | Photosynthetic Recovery after 46°C | Increased thermotolerance observed in this non-emitting species | [10] |

Conclusion and Future Directions

The emission of isoprene is a sophisticated evolutionary adaptation that provides a powerful defense against thermal and oxidative stress. The mechanisms of action are multifaceted, ranging from direct physical stabilization of chloroplast membranes and chemical quenching of reactive oxygen species to the nuanced regulation of complex stress-signaling networks. The paradigm has shifted from viewing isoprene as a simple physical protectant to recognizing it as a key signaling molecule that primes plant defenses.

For researchers and drug development professionals, understanding these pathways offers several avenues for exploration. The development of compounds that can modulate the MEP pathway or mimic the signaling effects of isoprene could lead to novel strategies for enhancing crop resilience in the face of a changing climate. Future research should focus on identifying the specific receptors and downstream targets of isoprene signaling, further elucidating the crosstalk between isoprene and other phytohormone pathways, and exploring the potential to engineer enhanced isoprene production in agriculturally important but non-emitting species.

References

- Semantic Scholar. (n.d.). Isoprene Increases Thermotolerance of Isoprene-Emitting Species.

- Pollastri, S., Baccelli, I., & Loreto, F. (2021). Isoprene: An Antioxidant Itself or a Molecule with Multiple Regulatory Functions in Plants? Antioxidants, 10(5), 684.

- ProQuest. (n.d.). Leaf isoprene emission as a trait that mediates the growth-defense tradeoff in the face of climate stress.

- Sasaki, K., et al. (2005). Plants Utilize Isoprene Emission as a Thermotolerance Mechanism. Plant and Cell Physiology, 46(8), 1259–1267.

- Wikipedia. (n.d.). Isoprene.

- Sharkey, T. D., et al. (2005). Evolution of the Isoprene Biosynthetic Pathway in Kudzu. Plant Physiology, 137(2), 700–712.

- Creative Proteomics. (2024). Isoprenoids: Metabolism, Functions, and Applications.

- Dani, K. G. S., & Loreto, F. (2008). Isoprene as a tool for plant protection against abiotic stresses. Journal of Plant Physiology, 165(15), 1797-1806.

- Zuo, Z., et al. (2019). Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth. Plant Physiology, 180(1), 124–144.

- Srikanth, P., et al. (2024). Isoprene: An Antioxidant to Guard Plants against Stress. Antioxidants, 13(3), 296.

- Zuo, Z., et al. (2021). How volatile isoprenoids improve plant thermotolerance. Trends in Plant Science, 26(7), 710-725.